molecular formula C11H11F3O3 B8567079 Propanoic acid, 2-methyl-2-[2-(trifluoromethyl)phenoxy]-

Propanoic acid, 2-methyl-2-[2-(trifluoromethyl)phenoxy]-

Cat. No. B8567079
M. Wt: 248.20 g/mol
InChI Key: CZFNDSCHVCVDOT-UHFFFAOYSA-N
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Patent
US08252781B2

Procedure details

A solution of 2-(trifluoromethyl)phenol (3.20 g, 20.0 mmol) in acetone (20 mL) was added with 1,1,1-trichloro-2-methyl-2-propanol 0.5 hydrate (7.82 g, 40.0 mmol) and sodium hydrate (3.20 g, 80.0 mmol) at 0° C., and the resultant was stirred at room temperature for 20 hours. The reaction solution was concentrated in vacuo, added with water, and washed with diethylether. The aqueous layer was neutralized with concentrated hydrochloric acid, and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate, concentrated in vacuo, and 2-methyl-2-[2-(trifluoromethyl)phenoxy]propionic acid (1.35 g, 27.2%) was obtained as a white amorphous solid.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.82 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].Cl[C:13](Cl)(Cl)[C:14]([CH3:17])(O)[CH3:15].[OH2:20].[Na].CC(C)=[O:24]>>[CH3:15][C:14]([O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:2]([F:10])([F:11])[F:1])([CH3:17])[C:13]([OH:24])=[O:20] |f:2.3,^1:20|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)O)(F)F
Name
Quantity
7.82 g
Type
reactant
Smiles
ClC(C(C)(O)C)(Cl)Cl
Name
Quantity
3.2 g
Type
reactant
Smiles
O.[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
added with water
WASH
Type
WASH
Details
washed with diethylether
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(C(=O)O)(C)OC1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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